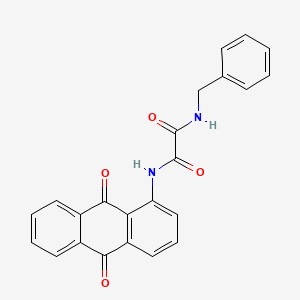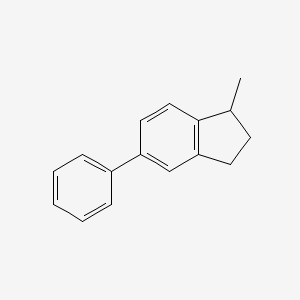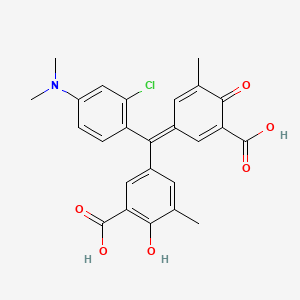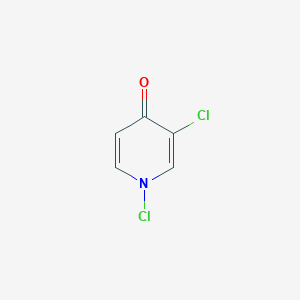
N-(1-Dimethylcarbamoylethyl)-p-acetophenetidide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide is a synthetic organic compound with the molecular formula C14H20N2O3 It is characterized by the presence of an acetyl group, an ethoxy group, and a dimethylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide typically involves the reaction of 4-ethoxyaniline with acetic anhydride to form N-acetyl-4-ethoxyaniline. This intermediate is then reacted with N,N-dimethylpropanamide under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
科学的研究の応用
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide: Similar in structure but with diethyl groups instead of dimethyl groups.
N-(Diethylcarbamoylmethyl)-p-acetophenetidide: Another structurally related compound with different substituents.
Uniqueness
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
97441-73-1 |
|---|---|
分子式 |
C15H22N2O3 |
分子量 |
278.35 g/mol |
IUPAC名 |
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C15H22N2O3/c1-6-20-14-9-7-13(8-10-14)17(12(3)18)11(2)15(19)16(4)5/h7-11H,6H2,1-5H3 |
InChIキー |
YGFSMMCRNFBYPV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)N(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


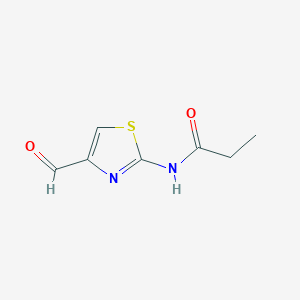
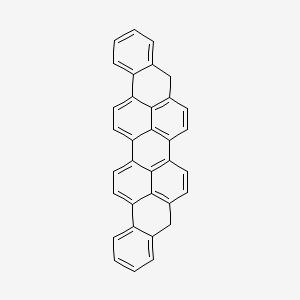
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
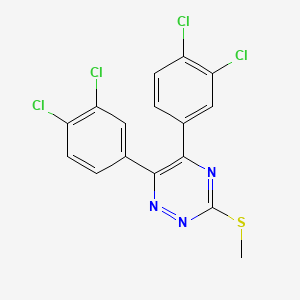
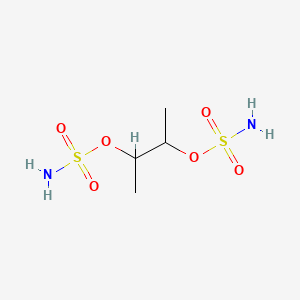
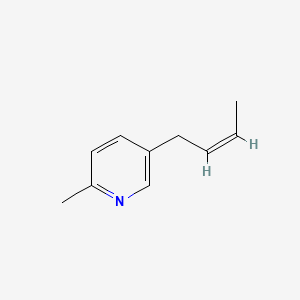
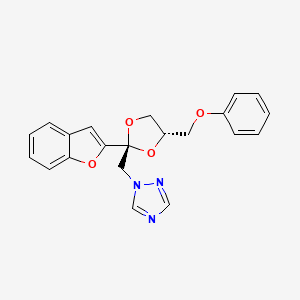
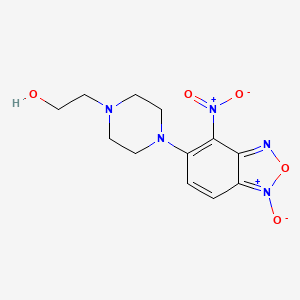
![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
